N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine
Overview
Description
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine is an organic compound that features a brominated pyridine ring attached to a methylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine typically involves the bromination of a pyridine derivative followed by a coupling reaction with a suitable amine. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a bromopyridine with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amine coupling under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in various non-covalent interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler brominated pyridine derivative.
N-Methyl-5-bromopyridin-3-ylamine: A closely related compound with a similar structure.
3-Bromopyridine: Another brominated pyridine with a different substitution pattern.
Uniqueness
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine is unique due to the presence of both a brominated pyridine ring and a methylpropan-1-amine group
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-8(2)4-12-5-9-3-10(11)7-13-6-9/h3,6-8,12H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFVPRWHBSIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734086 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183244-40-7 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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